3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea
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Overview
Description
3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea is a complex organic compound that features both triazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate. The pyrazole ring can be synthesized via a similar cyclization process involving appropriate hydrazine and diketone precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization reactions. The final product is often purified through recrystallization or chromatography techniques to ensure high purity suitable for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea exerts its effects is often related to its ability to interact with specific molecular targets. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad range of biological activities, including antifungal and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.
Uniqueness
What sets 3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea apart is the combination of both triazole and pyrazole rings in a single molecule. This dual functionality can enhance its interaction with multiple biological targets, potentially leading to more potent and selective effects .
Properties
IUPAC Name |
3-(1-ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-propyl-1H-pyrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O/c1-4-6-10-7-11(17-16-10)8-19(3)13(21)15-12-14-9-20(5-2)18-12/h7,9H,4-6,8H2,1-3H3,(H,16,17)(H,15,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWMXJQUCVWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)C(=O)NC2=NN(C=N2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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